molecular formula C19H19N3O3 B11368710 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-mesitylacetamide

Cat. No.: B11368710
M. Wt: 337.4 g/mol
InChI Key: JEPLCMKLFREZFC-UHFFFAOYSA-N
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Description

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, a pyridazine ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Pyridazine Ring: The pyridazine ring is formed by the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The furan and pyridazine rings are then coupled together using appropriate coupling agents.

    Introduction of the Trimethylphenyl Group: The final step involves the acylation of the coupled product with 2,4,6-trimethylphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted furan and pyridazine derivatives depending on the reagents used.

Scientific Research Applications

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The furan and pyridazine rings can interact with active sites of enzymes, potentially inhibiting their activity. The trimethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound also contains a furan ring and is used in organic electronics.

    Indole Derivatives: These compounds share similar aromatic structures and are studied for their biological activities.

Uniqueness

2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its combination of furan, pyridazine, and trimethylphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-9-13(2)19(14(3)10-12)20-17(23)11-22-18(24)7-6-15(21-22)16-5-4-8-25-16/h4-10H,11H2,1-3H3,(H,20,23)

InChI Key

JEPLCMKLFREZFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)C

Origin of Product

United States

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